molecular formula C18H16FN5OS B2961718 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide CAS No. 923227-06-9

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide

Cat. No.: B2961718
CAS No.: 923227-06-9
M. Wt: 369.42
InChI Key: BGBHKXTXULXSBN-UHFFFAOYSA-N
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Description

The compound “2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide” is a heterocyclic compound that contains a triazole nucleus . Triazole compounds are known for their significant biological and pharmacological properties . They contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole, which are also known as pyrrodiazole . The specific molecular structure of “this compound” is not provided in the retrieved papers.

Scientific Research Applications

Synthesis and Biological Activity

Compounds related to "2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide" have been synthesized and evaluated for their biological activities. For instance, the facile synthesis of pyrazole-imidazole-triazole hybrids has been explored, with specific compounds demonstrating significant antimicrobial activity against various pathogens, including superior potency to reference drugs like Fluconazole in certain cases (Punia et al., 2021). Similarly, N-phenylacetamide derivatives containing 4-arylthiazole moieties have shown promising antibacterial activities against several bacteria strains, highlighting their potential as leads in antibacterial agent design (Lu et al., 2020).

Anticancer Potential

Research into novel imidazolium-based ionic liquids with fluorinated phenylacetamide tethers has provided insight into their DNA binding, anticancer activities, and potential as anticancer candidates due to good binding affinity and anticancer activity against specific cancer cell lines (Rezki et al., 2020). Another study on substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines revealed high in vitro affinity and selectivity for peripheral benzodiazepine receptors, indicating their utility in neurodegenerative disorder imaging (Fookes et al., 2008).

Mechanistic Insights and Therapeutic Implications

The exploration of structural-activity relationships in phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors revealed modifications to improve metabolic stability, with certain heterocyclic analogues maintaining in vitro potency and in vivo efficacy while reducing metabolic deacetylation (Stec et al., 2011). Additionally, novel derivatives of 1,2,4-triazoles and 1,3,4-thiadiazoles derived from specific acetohydrazides have demonstrated antibacterial activity, underscoring the potential of these compounds in developing new antimicrobial agents (Darekar et al., 2020).

Properties

IUPAC Name

2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5OS/c19-13-6-8-15(9-7-13)23-10-11-24-17(23)21-22-18(24)26-12-16(25)20-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBHKXTXULXSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)NC3=CC=CC=C3)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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